

3-Methoxyluteolin: Detailed Application Notes and Protocols for Cell Culture Research

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Compound of Interest

Compound Name: 3-Methoxyluteolin

Cat. No.: B191863

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyluteolin, a naturally occurring flavone, is a methylated derivative of the well-studied flavonoid, luteolin. While research on **3-Methoxyluteolin** is emerging, it has demonstrated significant potential in various cell culture applications, particularly in the fields of inflammation, and to a lesser extent, in cancer research, neuroprotection, and virology. Its increased lipophilicity compared to luteolin may offer advantages in cellular uptake and bioavailability.

This document provides detailed application notes and experimental protocols for utilizing **3-Methoxyluteolin** in cell culture studies. The information is curated for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.

Anti-inflammatory Applications

3-Methoxyluteolin has shown potent anti-inflammatory effects, primarily through the inhibition of mast cell activation. It has been demonstrated to be a more potent inhibitor of mast cell mediator release than its parent compound, luteolin.^{[1][2][3][4]} The primary mechanism of action involves the modulation of the mTOR and NF-κB signaling pathways.^{[5][6]}

Quantitative Data: Inhibition of Mast Cell Degranulation

While specific IC50 values for the inhibition of all inflammatory mediators are not extensively reported, studies on the human mast cell line LAD2 demonstrate a significant dose-dependent inhibition of degranulation and cytokine release.

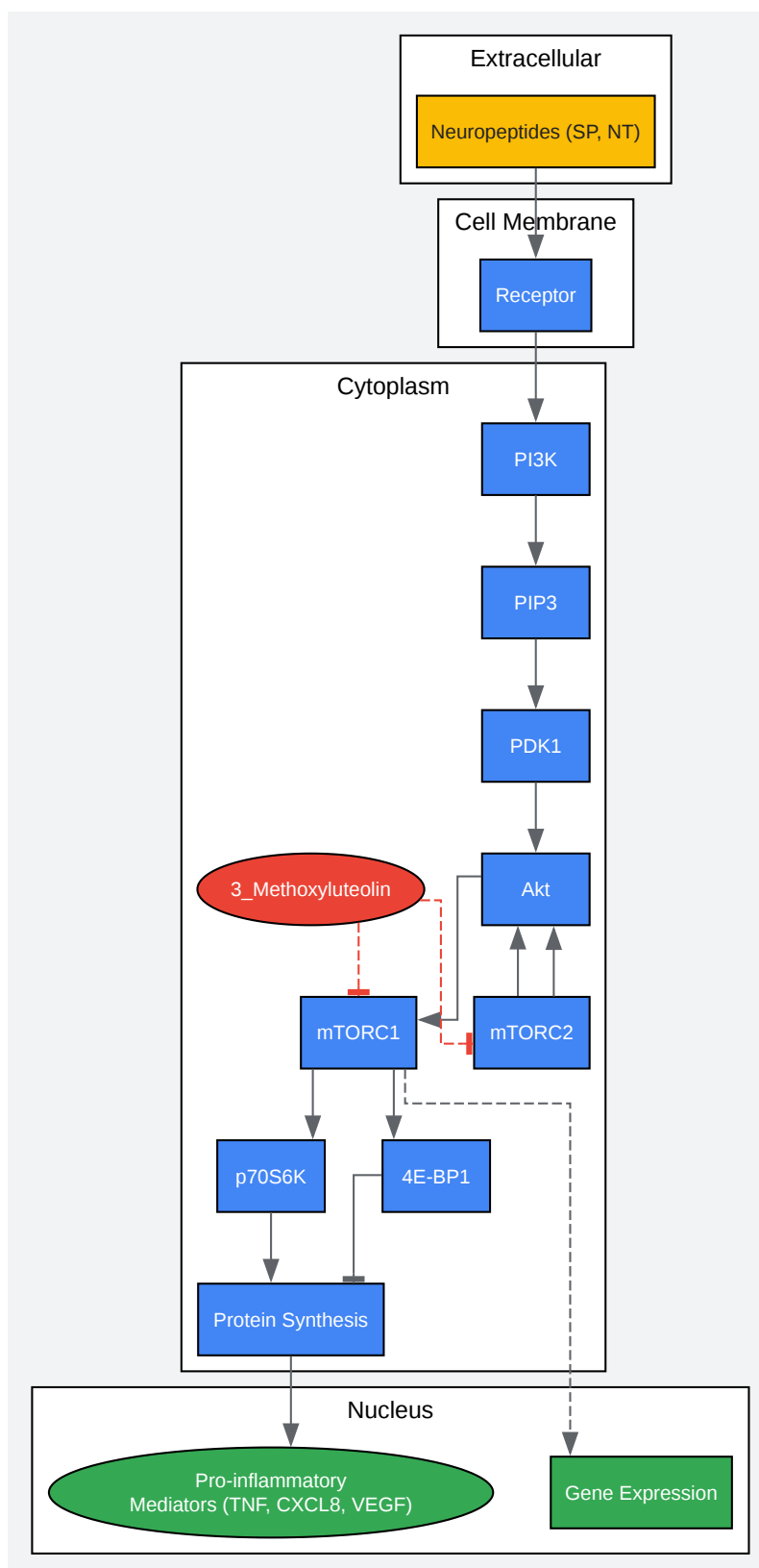
Cell Line	Stimulant	Mediator Inhibited	3-Methoxyluteolin Concentration	% Inhibition (approx.)	Reference
LAD2	Substance P (2 μ M)	β -hexosaminidase	100 μ M	85%	[2]
LAD2	Substance P (2 μ M)	Histamine	100 μ M	>80%	[2]
LAD2	Substance P (2 μ M)	Preformed TNF	100 μ M	Significant Inhibition	[2]
LAD2	IgE/anti-IgE (10 μ g/mL)	β -hexosaminidase	100 μ M	>80%	[7][8]
LAD2	IgE/anti-IgE (10 μ g/mL)	Preformed TNF	100 μ M	Significant Inhibition	[7][8]
hCBMCs	IgE/anti-IgE (10 μ g/mL)	CCL2 Release	50 μ M	>60%	[8]
LAD2	Substance P (2 μ M)	TNF mRNA expression	10 μ M	73%	[8]

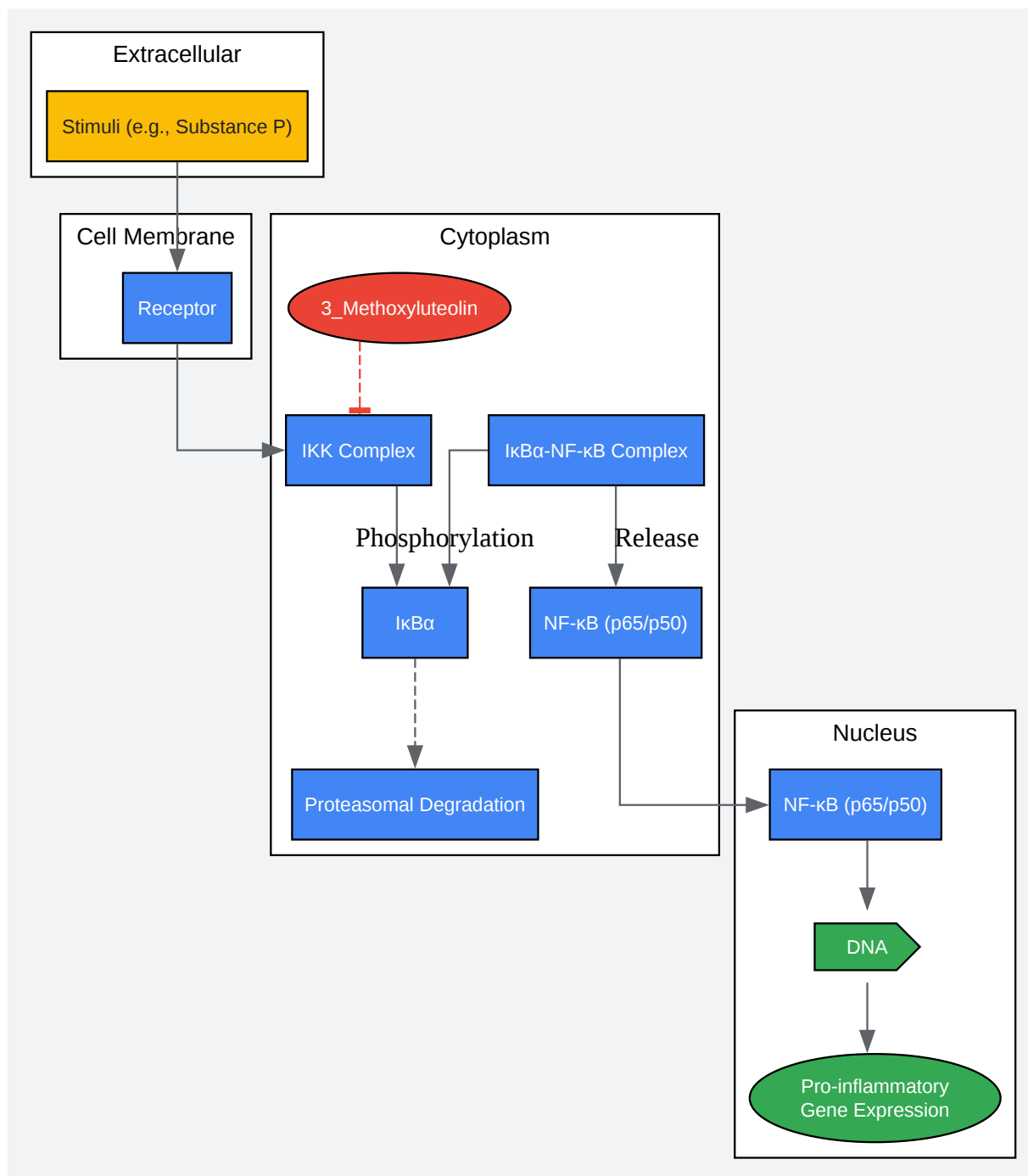
Signaling Pathways

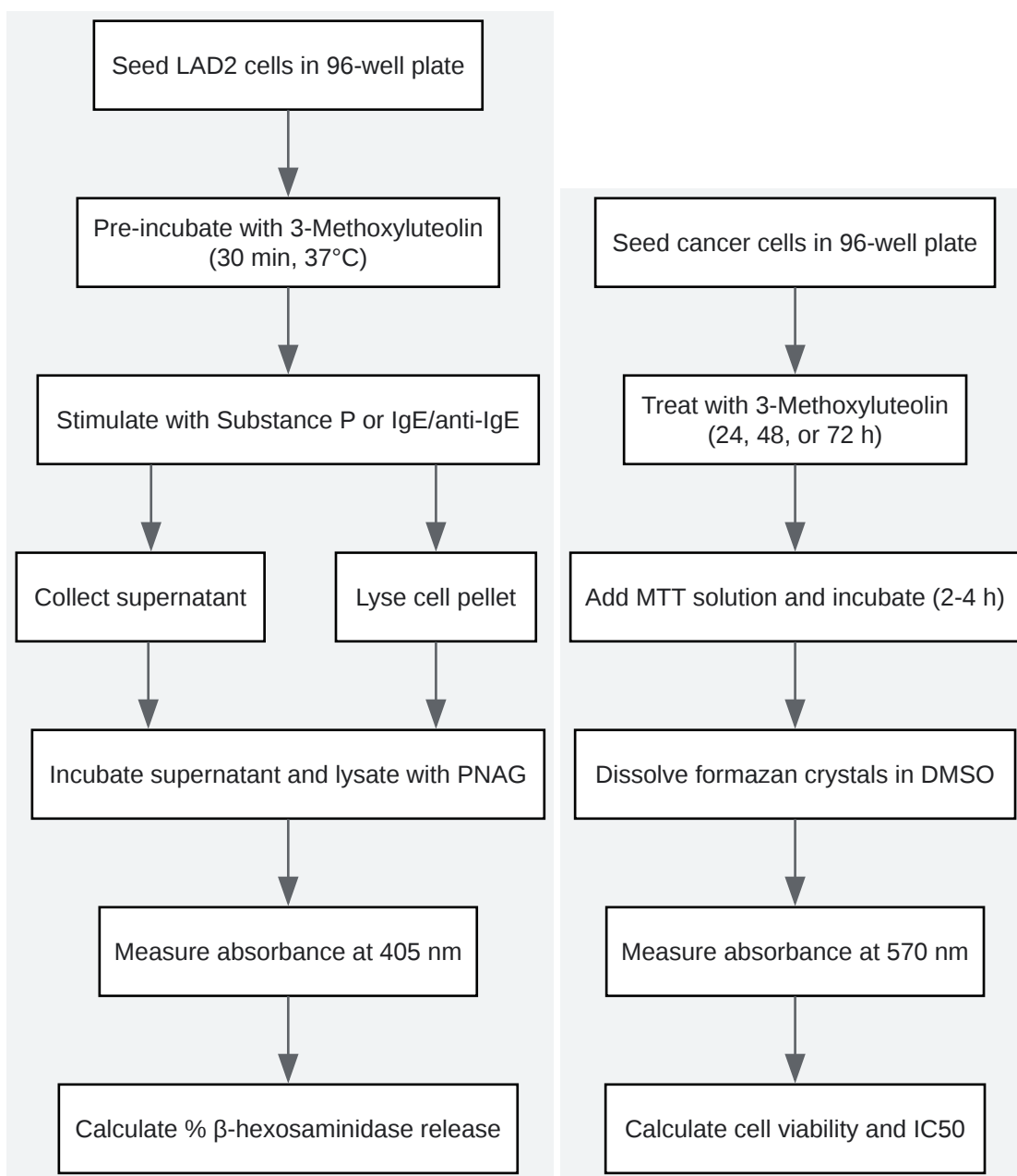
3-Methoxyluteolin exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in mast cell activation.

3-Methoxyluteolin inhibits the activation of both mTORC1 and mTORC2 complexes in human mast cells stimulated by neuropeptides like Substance P (SP) and Neurotensin (NT).[5][6] This

leads to a decrease in the phosphorylation of downstream targets such as p70S6K and 4E-BP1, ultimately suppressing the synthesis and release of pro-inflammatory mediators.[5]







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